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molecular formula C13H11Cl2FN2 B8732658 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole CAS No. 63418-92-8

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole

Cat. No. B8732658
M. Wt: 285.14 g/mol
InChI Key: YXLSKCJEXMHMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04084055

Procedure details

One hundred parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one was heated under a nitrogen atmosphere (nitrogen was slowly passed through the system at atmospheric pressure) in a 3-neck, round-bottomed flask, fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas-inlet and dry ice condenser above it. Phosgene was condensed into the addition funnel from a pressurized cylinder, and 44 parts of phosgene was added dropwise over 2 hours, maintaining a temperature of 178°-180° in the reaction mixture for the first 11/2 hours and allowing it to fall to 135° during the last 1/2 hour. The dry ice in the condenser was removed and the excess phosgene was passed through a 10% sodium hydroxide solution as it evaporated. The reaction mixture was poured out into a pan and allowed to cool. There was obtained 100.6 parts of 2-(4-chloro-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-2H-indazole, m.p. 81°-85° (80.4% pure as determined by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=O)[C:15]3[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=3[NH:9]2)=[C:4]([F:18])[CH:3]=1.C(Cl)([Cl:21])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]([Cl:21])=[C:15]3[C:10]([CH2:11][CH2:12][CH2:13][CH2:14]3)=[N:9]2)=[C:4]([F:18])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1NC=2CCCCC2C1=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas-inlet and dry ice condenser above it
ADDITION
Type
ADDITION
Details
was added dropwise over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 178°-180° in the reaction mixture for the first 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to fall to 135° during the last 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The dry ice in the condenser was removed
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The reaction mixture was poured out into a pan
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C2CCCCC2=C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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